Conditions de réaction

1.1 Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 2 h, rt

Référence

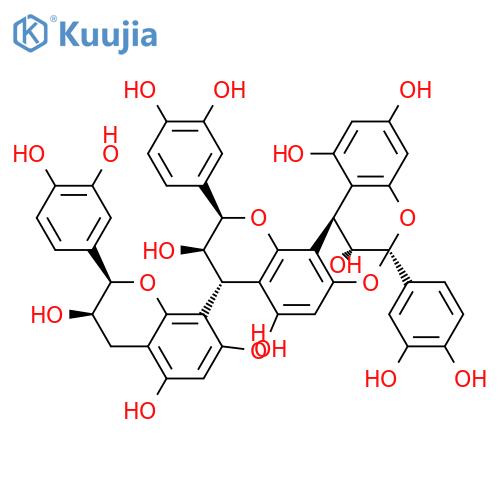

Annulation Approach to Doubly Linked (A-type) Oligocatechins: Syntheses of (+)-Procyanidin A2 and (+)-Cinnamtannin B1

Ito, Yuji; et al ,

Angewandte Chemie ,

2014 ,

53(38) ,

10129-10133